Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Kinase inhibitor programs requiring pyridin-2-ylcarbamate scaffolds with a bromo synthetic handle face a critical gap: unsubstituted or differently halogenated analogues lack the reactivity needed for Pd-catalyzed diversification and often show negligible biological activity. This compound resolves that gap with the precise 5-bromo-4-phenyl substitution pattern validated in rhazinilam-type antitubulin and fungicidal SAR studies. • Orthogonal Cbz protection enables compatibility with Boc-based SPPS or solution-phase peptide coupling strategies. • 5-Br handle supports rapid Suzuki/Buchwald-Hartwig coupling to generate 5-aryl/5-amino libraries for kinase screening. • Core scaffold maps to generic structure of US5977146 for agricultural fungicide SAR exploration. Supplied with batch-specific QC. Custom synthesis and scale-up available upon request.

Molecular Formula C19H15BrN2O2
Molecular Weight 383.2 g/mol
Cat. No. B12083004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (5-bromo-4-phenylpyridin-2-yl)carbamate
Molecular FormulaC19H15BrN2O2
Molecular Weight383.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=NC=C(C(=C2)C3=CC=CC=C3)Br
InChIInChI=1S/C19H15BrN2O2/c20-17-12-21-18(11-16(17)15-9-5-2-6-10-15)22-19(23)24-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,21,22,23)
InChIKeyRRBQKOUTPYPQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate: Molecular Identity, Synthetic Utility, and Key Physicochemical Properties for Research Sourcing


Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate (CAS 1958059-80-7) is a synthetic small molecule belonging to the pyridin-2-ylcarbamate class, with a molecular formula of C19H15BrN2O2 and a molecular weight of 383.2 g/mol . Its structure features a 5-bromo substituent on the pyridine ring, a 4-phenyl group, and a benzyl carbamate (Cbz) protecting group at the 2-amino position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor scaffolds and phenylpyridine–carbamate analogues of natural products such as rhazinilam . The bromine atom at the 5-position provides a synthetic handle for further functionalization via cross-coupling reactions, distinguishing it from non-halogenated or differently substituted analogues .

Why Close Analogs of Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate Cannot Be Casually Substituted Without Risking Synthetic Tractability and Biological Outcome


Within the pyridin-2-ylcarbamate family, seemingly minor structural variations—such as the absence of the 5-bromo substituent or the replacement of the benzyl carbamate with a tert-butyl carbamate (Boc) group—profoundly alter the compound's reactivity profile and biological activity . The bromine atom is critical for downstream Pd-catalyzed cross-coupling reactions, while the Cbz group offers orthogonal protection to the Boc group commonly used in multi-step syntheses. In the context of rhazinilam-type antitubulin agents, the substitution pattern on the pyridine nucleus directly dictates the ability to inhibit microtubule dynamics; unsubstituted pyridine analogues are essentially inactive, confirming that 'generic' substitution is not viable . Therefore, procurement decisions must be driven by the precise substitution pattern rather than mere class membership.

Quantitative Differentiation Evidence for Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate Versus Structurally Proximal Comparators


Molecular Weight and Bromine-Enabled Synthetic Versatility Versus Non-Brominated Benzyl (4-phenylpyridin-2-yl)carbamate

The presence of a single bromine atom at the 5-position of the pyridine ring confers a molecular weight of 383.2 g/mol, compared to 290.3 g/mol for the non-brominated analogue Benzyl (4-phenylpyridin-2-yl)carbamate (CAS 1958059-79-4) . This 92.9 g/mol mass difference (a 32% increase) is entirely attributable to the bromine substituent, which provides a critical functional handle for palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings. The non-brominated analogue lacks this synthetic versatility entirely, as its pyridine ring is unfunctionalized and cannot undergo direct cross-coupling without prior C–H activation .

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Cbz (Benzyl Carbamate) Protecting Group Orthogonality Versus Boc-Protected Comparator

The target compound features a benzyl carbamate (Cbz) protecting group, which can be selectively removed under hydrogenolysis conditions (H2, Pd/C) without affecting acid-labile protecting groups such as tert-butyl carbamate (Boc) . This is contrasted with the closely related tert-butyl (4-phenylpyridin-2-yl)carbamate (CAS 622402-25-9), which carries a Boc group removable under acidic conditions (TFA) but stable to hydrogenolysis . This orthogonal protection strategy is essential in multi-step syntheses where sequential deprotection is required.

Protecting Group Strategy Orthogonal Protection Multi-Step Synthesis

Class-Level Cytotoxicity Profile: Phenylpyridine-Carbamate Analogues Exhibit Weak Antitubulin Activity Versus (–)-Rhazinilam

The structurally related phenylpyridine-carbamate analogues rac-4a, rac-4b, and rac-4c were evaluated for cytotoxicity against KB and MCF7 cell lines and for inhibition of microtubule assembly and disassembly . All three analogues showed only weak activity: at 10 mg/L, inhibition of microtubule disassembly reached only 12–32% for the different analogues, and no measurable IC50 could be determined for microtubule assembly inhibition (classified as 'inactive'). For comparison, the natural product (–)-rhazinilam exhibited an IC50 of 0.6 µM in the KB cytotoxicity assay and an IC50 of 4.0 µM in the MCF7 assay . While this compound class is not intrinsically potent as antitubulin agents, the 5-bromo substituent in the target compound provides an entry point for structural optimization that the study's 4a–c analogues lacked.

Antitubulin Cytotoxicity Microtubule Dynamics

General Pyridylcarbamate Scaffold as Fungicide Pharmacophore: Patent-Established Agricultural Utility

The pyridylcarbamate scaffold, as defined in US Patent US5977146 (BASF AG), encompasses compounds of formula I including the 5-bromo-4-phenyl substitution pattern and claims their utility as agricultural and horticultural fungicides . The patent specifically teaches that halogen substitution (including bromine) at the pyridyl ring, combined with the carbamate moiety, contributes to fungicidal efficacy . This provides a validated industrial application pathway for the target compound that is absent for non-carbamate pyridine analogues or those lacking halogen substitution .

Agrochemical Fungicide Patent Landscape

Procurement-Driven Application Scenarios for Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate Based on Verified Evidence


Diversifiable Intermediate in Kinase-Focused Medicinal Chemistry Programs

The 5-bromo substituent enables rapid diversification via Suzuki or Buchwald-Hartwig coupling to generate libraries of 5-aryl or 5-amino analogues for kinase inhibition screening. The Cbz group provides orthogonal amine protection compatible with common Boc-based SPPS or solution-phase peptide coupling strategies. This compound is appropriate for programs where the pyridin-2-ylcarbamate core has been identified as a privileged scaffold for ATP-binding site engagement .

Agrochemical Lead Optimization Based on the Pyridylcarbamate Fungicide Pharmacophore

The compound falls within the generic structure of US5977146, which teaches the use of halogen-substituted pyridylcarbamates as agricultural fungicides. Procurement of this specific brominated analogue allows exploration of structure–activity relationships (SAR) around the 5-position, where electron-withdrawing substituents may enhance target binding or metabolic stability in planta. This application is directly supported by the patent's fungicidal composition claims .

Synthetic Methodology Development for Rhazinilam-Type Antitubulin Agents

The rhazinilam analogue study demonstrates that the core phenylpyridine-carbamate scaffold yields weak antitubulin activity, but also establishes that electronic and steric modulation of the pyridine ring is the primary determinant of activity . This compound, with its bromine handle, is positioned as an advanced intermediate for introducing diverse substituents at the 5-position to probe the SAR landscape identified in the Bonneau et al. (2007) study. The Cbz group can be selectively removed post-coupling to reveal the free amine for macrocyclization or further functionalization .

Computational Chemistry and Docking Studies Targeting Bromodomain-Containing Proteins

Although direct binding data for this specific compound are not publicly available, the pyridylcarbamate scaffold has been explored in the context of bromodomain inhibition, as evidenced by BindingDB entries for structurally related compounds . The bromine atom and phenyl substituent offer distinctive electrostatic and steric features for in silico screening against BRD4, BRD9, or BAZ2B bromodomains, where halogen bonding interactions may contribute to affinity. This scenario is recommended for early-stage virtual screening campaigns prior to committing to synthesis.

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